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Compound of Interest

Compound Name: KRAS G12C inhibitor 13

Cat. No.: B12296535

For Researchers, Scientists, and Drug Development Professionals

Introduction

Divarasib, also known as GDC-6036 and previously referred to as KRAS G12C inhibitor 13, is
a highly potent and selective, orally bioavailable, covalent inhibitor of the KRAS G12C mutant
protein. The KRAS G12C mutation is a significant oncogenic driver in a variety of solid tumors,
including non-small cell lung cancer (NSCLC) and colorectal cancer (CRC). This document
provides a comprehensive technical overview of Divarasib's chemical structure, properties,
mechanism of action, and preclinical and clinical data, intended for researchers and
professionals in the field of drug development.

Chemical Structure and Properties

Divarasib is a small molecule inhibitor designed for high potency and selectivity. Its chemical
and physical properties are summarized below.
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Property Value

1-[(3S)-4-[7-[6-amino-4-methyl-3-
(trifluoromethyl)pyridin-2-yl]-6-chloro-8-fluoro-2-

IUPAC Name [[(2S)-1-methylpyrrolidin-2-
ylImethoxy]quinazolin-4-yl]-3-methylpiperazin-1-
yl]prop-2-en-1-one

Synonyms GDC-6036, KRAS G12C inhibitor 13
CAS Number 2417987-45-0

Molecular Formula C29H32CIFaN702

Molecular Weight 622.06 g/mol

Mechanism of Action

Divarasib is an irreversible covalent inhibitor that specifically targets the cysteine residue of the
KRAS G12C mutant protein. By forming a covalent bond, Divarasib locks the KRAS G12C
protein in an inactive, GDP-bound state. This prevents the exchange of GDP for GTP, thereby
inhibiting the activation of downstream oncogenic signaling pathways, primarily the MAPK/ERK
pathway, which is crucial for cell proliferation and survival. This targeted inhibition leads to
apoptosis and tumor growth inhibition in KRAS G12C-mutant cancer cells.

Signaling Pathway
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Caption: KRAS G12C signaling pathway and the mechanism of action of Divarasib.
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Quantitative Data
In Vitro Potency

Divarasib has demonstrated high potency and selectivity for KRAS G12C in preclinical studies.

Assay Cell Line ICso0 | ECs0 Reference

KRAS G12C Inhibition  <0.01 pM

K-Ras G12C-

alkylation

HCC1171 2nM

Preclinical studies have shown that Divarasib is 5 to 20 times more potent and up to 50 times
more selective than other KRAS G12C inhibitors like sotorasib and adagrasib in vitro.

In Vivo Efficacy

In vivo studies in mouse xenograft models of human NSCLC (NCI-H2030.X1.1) have shown
dose-dependent target engagement of Divarasib.

Dose Route Schedule Target Engagement
] Over 90% at 100
10-100 mg/kg Oral (PO) Daily for 7 days
mg/kg

Clinical Efficacy

Divarasib has shown promising anti-tumor activity in clinical trials for various KRAS G12C-
mutated solid tumors.
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Confirmed Median
Objective Progression-

Cancer Type Phase Dose .
Response Free Survival
Rate (ORR) (PFS)

Non-Small Cell

Lung Cancer Phase 1 50-400 mg daily 53.4% 13.1 months

(NSCLC)

Colorectal _

Phase 1 50-400 mg daily 29.1% 5.6 months

Cancer (CRC)

Experimental Protocols

While detailed, step-by-step protocols from the primary discovery literature are proprietary, the
following outlines the general methodologies used to characterize Divarasib and other KRAS
G12C inhibitors.

In Vitro Potency and Selectivity Assays

Biochemical Assays (e.g., TR-FRET): These assays measure the direct inhibition of KRAS
G12C. A common method involves time-resolved fluorescence energy transfer (TR-FRET) to
monitor the binding of a fluorescently labeled GTP analog to the KRAS G12C protein. The
assay is performed in the presence of varying concentrations of the inhibitor to determine the

ICso value.

Cell-Based pERK Inhibition Assays: The potency of inhibitors on the downstream signaling
pathway is often assessed by measuring the phosphorylation of ERK (pERK). KRAS G12C
mutant cell lines are treated with a range of inhibitor concentrations. Following treatment, cell
lysates are analyzed for pERK and total ERK levels using methods like ELISA, Western Blot,
or high-content imaging.

Cell Viability Assays: To determine the anti-proliferative effects, KRAS G12C mutant and
wild-type cell lines are seeded in multi-well plates and treated with the inhibitor at various
concentrations. After a defined incubation period (e.g., 72 hours), cell viability is measured
using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of

metabolically active cells.
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Experimental Workflow for In Vitro Evaluation
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Caption: A typical experimental workflow for the in vitro evaluation of a KRAS G12C inhibitor.

In Vivo Efficacy and Pharmacodynamics

o Xenograft Models: Human cancer cell lines with the KRAS G12C mutation (e.g., NCI-H2030)
are implanted into immunocompromised mice. Once tumors are established, mice are
treated with Divarasib or a vehicle control, typically via oral gavage. Tumor volume is
measured regularly to assess anti-tumor efficacy.
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o Target Engagement Assays: To confirm that the inhibitor is binding to its target in vivo, tumor
biopsies can be collected from treated animals. The level of covalent modification of KRAS
G12C can be quantified using techniques such as immunoaffinity enrichment followed by 2D-
liquid chromatography-mass spectrometry (2D-LC-MS/MS). This method can distinguish
between the inhibitor-bound and unbound forms of the protein.

Conclusion

Divarasib (GDC-6036) is a promising, highly potent, and selective covalent inhibitor of KRAS
G12C. Its robust preclinical profile, demonstrating significant anti-tumor activity and favorable
pharmacodynamic properties, has translated into encouraging clinical efficacy in patients with
KRAS G12C-mutated solid tumors. The data presented in this guide underscore the potential of
Divarasib as a valuable therapeutic agent in the ongoing effort to target KRAS-driven cancers.
Further research and clinical development are warranted to fully elucidate its therapeutic
benefits and potential combination strategies.

 To cite this document: BenchChem. [An In-depth Technical Guide to Divarasib (KRAS G12C
Inhibitor 13)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12296535#kras-g12c-inhibitor-13-chemical-structure-
and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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